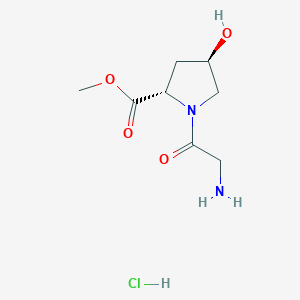
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of Functional Groups: The aminoacetyl and hydroxyl groups are introduced through selective functionalization reactions.
Final Steps: The final product is obtained by esterification and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
1-Amino-cyclohexanecarboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H15ClN2O4 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N2O4.ClH/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9;/h5-6,11H,2-4,9H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
QXBBYSOBMUNIJL-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















